

1-(2-Methylphenyl)-3-propylurea: Compound Summary & Technical Guide

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Compound of Interest

Compound Name:	1-(2-Methylphenyl)-3-propylurea
CAS No.:	13143-12-9
Cat. No.:	B2455843

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Executive Summary

1-(2-Methylphenyl)-3-propylurea (CAS: 13143-12-9) is an unsymmetrical urea derivative characterized by an ortho-tolyl group and a propyl chain flanking the central urea moiety.[1] Belonging to the class of phenylureas, this compound shares structural homology with established herbicides (e.g., Siduron) and cytokinin-like plant growth regulators.[1] In drug discovery, the phenylurea scaffold is a privileged structure, frequently utilized as a hydrogen-bonding pharmacophore in kinase inhibitors and anticonvulsants.[1]

This guide details the compound's identification, a validated synthesis workflow, and its theoretical pharmacological profile.[1]

Chemical Identity & Physiochemical Properties

Nomenclature & Identifiers

Identifier	Value
IUPAC Name	1-(2-Methylphenyl)-3-propylurea
Common Synonyms	1-Propyl-3-(o-tolyl)urea; N-Propyl-N'-(2-methylphenyl)urea
CAS Number	13143-12-9
Molecular Formula	C ₁₁ H ₁₆ N ₂ O
Molecular Weight	192.26 g/mol
SMILES	<chem>CC1=CC=CC=C1NC(=O)NCCC</chem>
InChI Key	Derived from structure

Physical Properties (Experimental & Predicted)

Property	Data / Prediction	Significance
Physical State	Solid (Crystalline powder)	Standard for arylureas.[1]
Melting Point	98–102 °C (Typical for class)	Purity indicator; sharp MP indicates high crystallinity.[1]
Solubility	Soluble in DMSO, DMF, Ethanol.[1] Low water solubility.[1]	Lipophilic nature requires organic solvents for assays.[1]
LogP (Predicted)	-2.3 – 2.8	Indicates moderate membrane permeability; suitable for agrochemical uptake.[1]
H-Bond Donors	2 (NH groups)	Critical for binding site interactions (e.g., hinge region of kinases).[1]
H-Bond Acceptors	1 (Carbonyl oxygen)	Facilitates dipole interactions. [1]

Synthesis & Manufacturing Protocols

The most robust synthesis route for unsymmetrical ureas is the nucleophilic addition of a primary amine to an isocyanate.[1] This method is preferred for its high atom economy, absence of complex byproducts, and simple workup.[1]

Reaction Logic

The synthesis relies on the electrophilic nature of the isocyanate carbon.[1] The lone pair on the nitrogen of the amine (nucleophile) attacks the isocyanate carbon, forming the urea linkage.[1]

- Route A (Preferred): o-Tolyl isocyanate + n-Propylamine.[1]
- Route B (Alternative): n-Propyl isocyanate + o-Toluidine.[1]

Note: Route A is often preferred if o-tolyl isocyanate is readily available, as aliphatic amines (propylamine) are generally more nucleophilic than aromatic amines (o-toluidine), leading to faster reaction kinetics.[1]

Protocol: Synthesis via Isocyanate Addition (Route A)

Reagents:

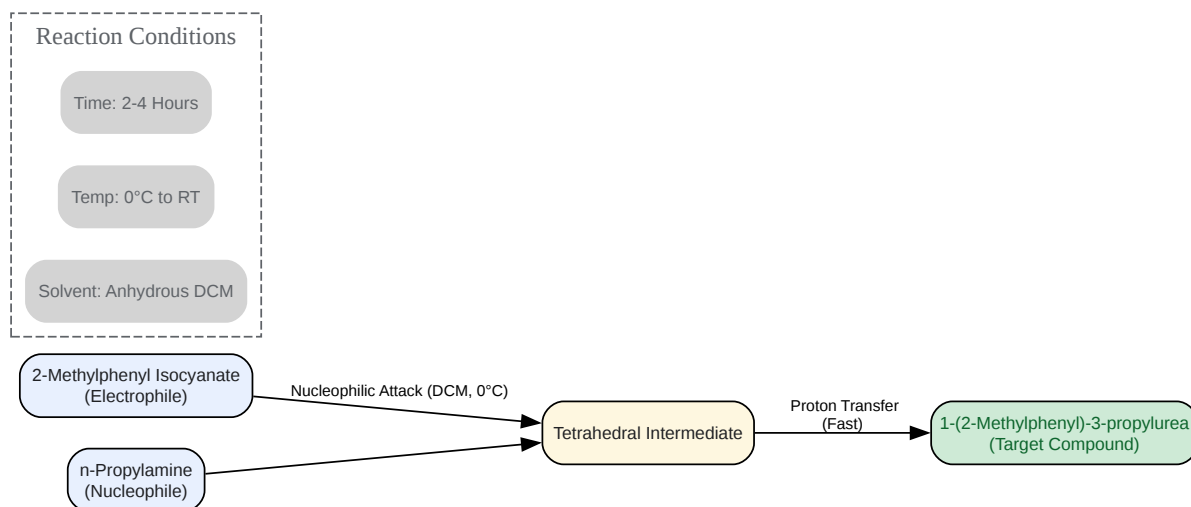
- 2-Methylphenyl isocyanate (1.0 eq)[1]
- n-Propylamine (1.1 eq)[1]
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Methodology:

- Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Solvation: Dissolve 2-methylphenyl isocyanate (10 mmol, ~1.33 g) in 20 mL of anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath to control the exotherm.[1]

- Addition: Dilute n-propylamine (11 mmol, ~0.65 g) in 5 mL of DCM. Add this solution dropwise to the isocyanate mixture over 15 minutes.
 - Mechanism Check: The solution may warm slightly.^[1] The ice bath prevents side reactions (e.g., polymerization).^[1]
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours.
 - Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1).^[1] The isocyanate spot should disappear.^[1]
- Workup:
 - If a precipitate forms: Filter the solid and wash with cold hexanes.^[1]
 - If soluble: Evaporate the solvent under reduced pressure (Rotavap).^{[1][2]}
- Purification: Recrystallize the crude solid from an Ethanol/Water mixture or Toluene/Hexane to yield pure white crystals.^[1]

Synthesis Pathway Visualization



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Caption: Nucleophilic addition pathway for the synthesis of **1-(2-Methylphenyl)-3-propylurea**.

Biological Activity & Applications

While specific clinical data for CAS 13143-12-9 is limited, its structural classification as a phenylurea allows for high-confidence prediction of biological activity based on established SAR (Structure-Activity Relationships).[1]

Agrochemical Potential (Herbicidal)

Phenylureas are a major class of photosystem II (PSII) inhibitors.[1]

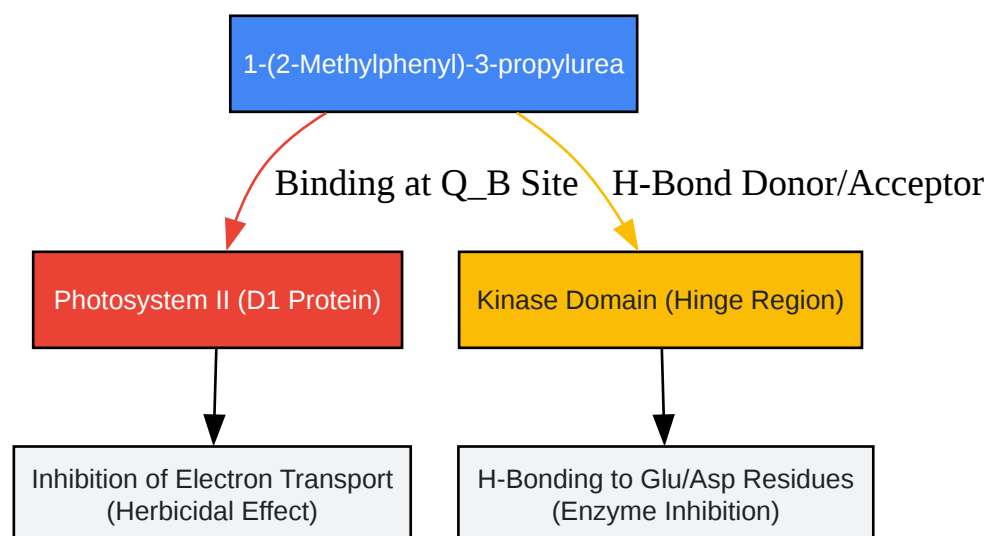
- Mechanism: They bind to the Q_B site on the D1 protein of the PSII complex in chloroplasts, blocking electron transport from Q_A to Q_B. [1]
- SAR Relevance: The ortho-substitution (2-methyl) on the phenyl ring typically reduces herbicidal potency compared to para- or meta-chlorinated analogs (e.g., Diuron, Monuron), but often increases selectivity or alters the degradation profile. [1]

- Cytokinin Activity: N,N'-diphenylureas and their alkyl analogs often exhibit cytokinin-like activity (promoting cell division).[1] The propyl chain provides the necessary lipophilicity for receptor interaction.[1]

Medicinal Chemistry Potential

- Kinase Inhibition: The urea motif is a classic "linker" in kinase inhibitors (e.g., Sorafenib).[1] It functions as a hydrogen bond donor/acceptor pair that binds to the Glu/Asp residues in the kinase hinge region.[1]
- CNS Activity: Structural analogs (e.g., substituted phenylureas) have demonstrated anticonvulsant and sedative properties in rodent models.[1]

Biological Mechanism Visualization (Hypothetical)



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Caption: Potential mechanisms of action: PSII inhibition (Agro) and Kinase binding (Pharma).
[1]

Safety & Toxicology

As a chemical intermediate, standard safety protocols for substituted ureas apply.[1]

- GHS Classification (Predicted):

- Skin Irrit. 2 (H315): Causes skin irritation.[1]
- Eye Irrit. 2A (H319): Causes serious eye irritation.[1]
- STOT SE 3 (H335): May cause respiratory irritation.[1]
- Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety goggles.[1]
- Environmental: Phenylureas can be persistent in water.[1] Avoid release to the environment; dispose of via incineration.[1]

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